N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine
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Overview
Description
N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound features a cyclopropanamine group attached to an indole moiety, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Attachment of the Butyl Group: The butyl group can be introduced via alkylation reactions, where the indole nitrogen is alkylated using butyl halides in the presence of a base.
Formation of the Cyclopropanamine Group: The cyclopropanamine group can be synthesized through the reaction of cyclopropylamine with an appropriate electrophile, such as an alkyl halide.
Coupling of the Indole and Cyclopropanamine Groups: The final step involves coupling the indole moiety with the cyclopropanamine group using a suitable coupling reagent, such as a carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The indole nitrogen can undergo substitution reactions with alkyl halides or acyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of indole-2,3-dione derivatives.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of N-alkylated or N-acylated indole derivatives.
Scientific Research Applications
N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various receptors and enzymes, modulating their activity and leading to biological effects . The cyclopropanamine group may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methyl-1H-indol-5-yl)methyl]cyclopropanamine
- N-[(1-ethyl-1H-indol-5-yl)methyl]cyclopropanamine
- N-[(1-propyl-1H-indol-5-yl)methyl]cyclopropanamine
Uniqueness
N-[(1-butyl-1H-indol-5-yl)methyl]cyclopropanamine is unique due to the presence of the butyl group, which may influence its chemical reactivity and biological activity compared to its methyl, ethyl, and propyl analogs .
Properties
IUPAC Name |
N-[(1-butylindol-5-yl)methyl]cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2/c1-2-3-9-18-10-8-14-11-13(4-7-16(14)18)12-17-15-5-6-15/h4,7-8,10-11,15,17H,2-3,5-6,9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVXQLFIYTXYOSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC2=C1C=CC(=C2)CNC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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